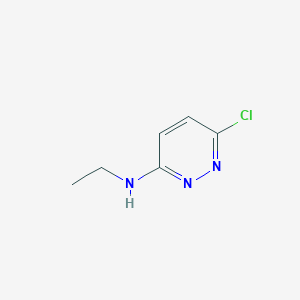

6-chloro-N-ethylpyridazin-3-amine

Descripción general

Descripción

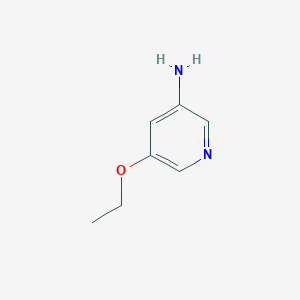

6-Chloro-N-ethylpyridazin-3-amine, also known as 3-Chloro-6-(ethylamino)pyridazine, is a heterocyclic organic compound . It has a molecular formula of C₆H₈ClN₃ and a molecular weight of 157.60 g/mol .

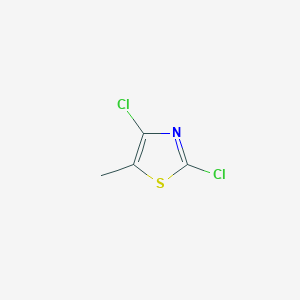

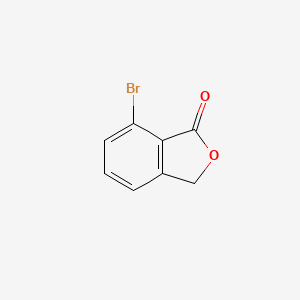

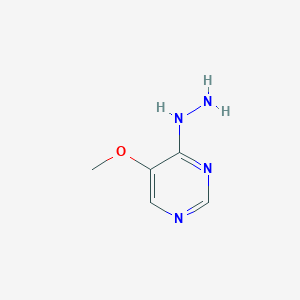

Molecular Structure Analysis

The molecular structure of 6-Chloro-N-ethylpyridazin-3-amine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and an ethylamine group .Physical And Chemical Properties Analysis

6-Chloro-N-ethylpyridazin-3-amine has a molecular weight of 157.60 g/mol . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activities

A series of 3-allylthio-6-(mono or disubstituted) aminopyridazines, synthesized by reacting 3-allylthio-6-chloropyridazine with several amines, showed antiproliferative activities against various cancer cell lines. These compounds represent promising candidates for chemotherapy of carcinomas due to their higher potencies compared to 5-FU in inhibiting the growth of lung cancer (A549), hepatoblastoma (Hep3b), prostate cancer (PC3), colon cancer (SW480), and cervical cancer (HeLa) cells (Won & Park, 2010).

Photophysical Studies and Hydrogen Production

The cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2'-bipyridyl (CNN-Ph-R) Pt(II) acetylide complexes were synthesized and studied for their structure, electrochemistry, and photophysics. These complexes were found to be brightly emissive with potential applications in oxidative and reductive quenching studies, demonstrating their utility in hydrogen production systems upon irradiation (Schneider et al., 2009).

Structure-Directing Agents and Photocatalytic Properties

The use of aliphatic and aromatic amines as structure-directing agents in iodoplumbates has been investigated, revealing their impact on the crystal and electronic structures, and properties of the hybrids. These materials exhibit interesting water-induced structure conversions and have applications as heterogeneous photocatalysts for dye wastewater treatment under visible light irradiation (Liu et al., 2015).

Solid-Phase Synthesis Techniques

A versatile approach for the solid-phase synthesis of aminopyridazines was developed using commercially available or novel resin-bound thiophenols. This method facilitates the linkage of 3,6-dichloropyridazine to solid supports and introduces diversity into the molecule, showcasing the chemical versatility of aminopyridazine derivatives (Parrot, Wermuth, & Hibert, 1999).

Antihypertensive Activity Exploration

Research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives highlighted their potential in lowering blood pressure in spontaneously hypertensive rats. This study provides insights into the structural variation impacts on antihypertensive activity, underscoring the therapeutic potential of related compounds (Bennett et al., 1981).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-N-ethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAKPHFAQGICDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498657 | |

| Record name | 6-Chloro-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-ethylpyridazin-3-amine | |

CAS RN |

68588-39-6 | |

| Record name | 6-Chloro-N-ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

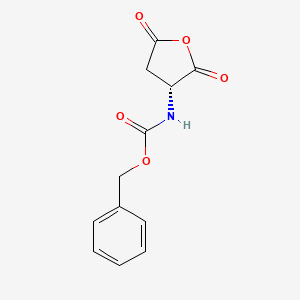

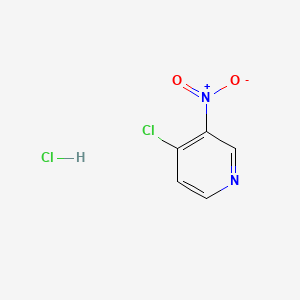

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)